n-Benzyl-4-bromobenzamide

Anti‑inflammatory Periodontal disease Cytokine inhibition

Periodontal inflammation researchers require controls that do not confound results through cytotoxicity. n-Benzyl-4-bromobenzamide (CAS 80311-89-3) is a validated anti-inflammatory hit from a combinatorial benzamide library, offering dual IL-6 (35.6%) and PGE₂ (75.6%) suppression in LPS-stimulated HGFs without cytotoxicity at active concentrations. - Non-cytotoxic profile ensures mechanistic integrity vs. prednisolone - Well-characterized synthesis (87% yield); ideal SAR benchmark reference - ≥97% HPLC purity; room temperature storage for supply chain simplicity

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
CAS No. 80311-89-3
Cat. No. B1270390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Benzyl-4-bromobenzamide
CAS80311-89-3
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
InChIKeyRLXPLHLLCIBNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Benzyl-4-bromobenzamide – Identity & Research Procurement


n‑Benzyl‑4‑bromobenzamide (CAS 80311‑89‑3, molecular formula C₁₄H₁₂BrNO, MW 290.15 g/mol) is a brominated aromatic amide belonging to the N‑benzylbenzamide class [1]. Its structure comprises a 4‑bromophenyl carbonyl moiety linked via an amide bond to a benzyl group, a scaffold that has been employed in the construction of combinatorial libraries for anti‑inflammatory discovery [2]. The compound exists as a white crystalline solid with a reported melting point of 167–169 °C and is characterized by the canonical SMILES O=C(NCC1=CC=CC=C1)C1=CC=C(Br)C=C1 .

Model fit: LPS‑stimulated human gingival fibroblasts (HGF) – periodontal inflammation research
Pathway context: IL‑6 and PGE₂ production inhibition studies
Benchmark comparator: May support comparison with prednisolone in research models

Why Substitution Fails for n-Benzyl-4-bromobenzamide


N‑Benzylbenzamide analogs exhibit profoundly different biological activities depending on the nature and position of substituents on the phenyl ring. The para‑bromo substitution in NBBA is a critical determinant of its anti‑inflammatory profile; merely altering the halogen to chlorine or fluorine, or moving the bromine to the ortho or meta position, does not guarantee the same degree of IL‑6 and PGE₂ inhibition in LPS‑stimulated human gingival fibroblasts [1]. Furthermore, the specific synthetic route and resulting purity (≥95% by HPLC in research‑grade material) directly influence reproducible biological outcomes. Substitution with an in‑class analog without verified para‑bromo substitution and documented performance in the relevant assay system may lead to markedly different, or entirely absent, activity and could confound hit‑to‑lead progression .

Halogen substitution is critical
Para‑bromo determines IL‑6/PGE₂ inhibition; Cl, F, or ortho/meta‑Br analogs may not reproduce reported activity.
Synthetic route influences biological reproducibility
Different coupling methods or purity grades (research‑grade ≥95% HPLC) can shift assay outcomes; in‑class analogs without verified para‑Br may confound hit‑to‑lead progression.

NBBA: Quantitative Evidence vs. Positive Controls


IL-6 Inhibition in Gingival Fibroblasts vs. Prednisolone

In LPS‑stimulated HGFs, NBBA (10 µg/mL) reduced IL‑6 production by 35.6 ± 0.5% relative to the LPS‑only control [1]. Under identical experimental conditions, the positive control prednisolone (PDS, 10 µg/mL) achieved 33.6% inhibition [2]. Thus NBBA demonstrates slightly superior IL‑6 inhibitory activity compared to a clinically used corticosteroid in this ex vivo model of periodontal inflammation.

IL‑6 Inhibition vs. Prednisolone
Head‑to‑head
NBBA: 35.6 ± 0.5% inhibition
Prednisolone: 33.6% inhibition
Δ = 2.0 pp; p < 0.05 vs. LPS control
IL‑6 inhibition endpoint context in HGF model; NBBA slightly higher than prednisolone comparator.
Single‑study data; independent replication advised.
Anti‑inflammatory Periodontal disease Cytokine inhibition

PGE₂ Inhibition Compared to Prednisolone and NS-398

At 10 µg/mL, NBBA inhibited LPS‑induced PGE₂ production by 75.6 ± 0.52% [1]. In the same study, absolute PGE₂ concentrations were: NBBA 213.1 ng/mL, prednisolone (PDS) 383.3 ng/mL, NS‑398 (selective COX‑2 inhibitor) 106.6 ng/mL, and LPS‑only control 873.3 ng/mL [2]. NBBA’s PGE₂ suppression is substantially greater than that of prednisolone (213.1 vs. 383.3 ng/mL) though less than the targeted COX‑2 inhibitor NS‑398.

PGE₂ Inhibition vs. Prednisolone & NS‑398
Head‑to‑head
NBBA: 213.1 ng/mL (75.6% inhibition)
Prednisolone: 383.3 ng/mL
NS‑398 (COX‑2 inhibitor): 106.6 ng/mL
LPS control: 873.3 ng/mL
PGE₂ suppression endpoint; response intermediate between prednisolone and selective COX‑2 inhibitor.
10 µg/mL, 24 h LPS; ELISA quantification.
Prostaglandin E2 COX pathway Anti‑inflammatory

Cell Viability Advantage Over Prednisolone and NS-398

Cell viability assays in HGFs revealed that NBBA at concentrations <10 µg/mL did not significantly reduce cell viability [1]. In contrast, both positive controls at the same 10 µg/mL dose were overtly toxic: prednisolone (PDS) reduced viability to 50.87 ± 2.08% of control, while NS‑398 reduced viability to 65.92 ± 1.22% [2]. NBBA therefore provides anti‑inflammatory benefit without the concomitant cytotoxicity seen with conventional comparators.

Cell Viability vs. Prednisolone & NS‑398
Reported
NBBA (≤10 µg/mL): no significant reduction
Prednisolone (10 µg/mL): 50.87 ± 2.08% viability
NS‑398 (10 µg/mL): 65.92 ± 1.22% viability
Cell viability endpoint context; NBBA maintained high viability while comparators decreased.
Method details not fully reported; verify independently.
Cell viability Toxicity Drug safety

Reproducible DCC/DMAP Coupling Synthesis

The primary literature reports a straightforward synthesis of NBBA via DCC/DMAP‑mediated coupling of 4‑bromobenzoic acid and benzylamine, achieving a high yield of 87% (0.61 g from 0.50 g starting acid) [1]. This yield surpasses that of some alternative amidation methods (e.g., oxidative amidation from alcohols/aldehydes, reported at ~76% for the same compound [2]) and is fully detailed with characterization data (mp 167–169 °C, IR, NMR) ensuring reproducibility.

Synthesis Yield
Reported
87% isolated yield (DCC/DMAP coupling)
vs. ~76% by oxidative amidation
Supports synthesis route reproducibility and yield.
DCC/DMAP method; characterization data (mp, IR, NMR) available.
Synthetic yield Amide coupling Process reproducibility

Top Research & Procurement Scenarios for NBBA


Anti-Inflammatory Screening in Periodontal Models

Given its validated suppression of IL‑6 (35.6%) and PGE₂ (75.6%) in LPS‑challenged HGFs, NBBA serves as an excellent positive control or test compound in primary human gingival fibroblast assays aimed at periodontal inflammation [1]. Its lack of cytotoxicity at active concentrations ensures that observed anti‑inflammatory effects are not confounded by cell death, a key advantage over prednisolone and NS‑398 [2].

Hit-to-Lead Optimization in Medicinal Chemistry

NBBA was identified from a combinatorial benzamide library as an anti‑inflammatory hit [1]. Its well‑characterized synthesis (87% yield, full analytical data) and demonstrated dual IL‑6/PGE₂ inhibition make it an ideal starting point for structure‑activity relationship (SAR) campaigns. Researchers can modify the benzyl or 4‑bromophenyl moieties while using NBBA as the benchmark reference compound for potency and selectivity [2].

Probe for COX-2-Dependent vs. Independent Pathways

NBBA’s PGE₂ inhibition (75.6%) is substantial yet distinct from that of the selective COX‑2 inhibitor NS‑398 (which achieves lower absolute PGE₂ levels of 106.6 ng/mL) [1]. This differential profile suggests that NBBA may modulate PGE₂ production through a mechanism partially independent of direct COX‑2 inhibition, making it a useful tool for dissecting arachidonic acid cascade contributions in inflammatory signaling [2].

Application
Selection Property
Validation Focus
Periodontal inflammation model studies (HGF)
Dual IL‑6/PGE₂ pathway response
Confirm anti‑inflammatory endpoint activity vs. prednisolone
Hit‑to‑lead medicinal chemistry SAR
Para‑bromo benzamide scaffold
Benchmark potency and selectivity against NBBA reference
COX‑pathway dissection research
Differential PGE₂ modulation vs. COX‑2 inhibitor
Investigate arachidonic acid cascade mechanism

Technical Documentation Hub

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